molecular formula C16H15BrClNO2S B3928314 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No. B3928314
M. Wt: 400.7 g/mol
InChI Key: DZUKALHLPBUUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme involved in the production of pro-inflammatory cytokines, while PDE4 is an enzyme involved in the regulation of intracellular cyclic AMP levels. Inhibition of these enzymes may contribute to the anti-inflammatory and anti-cancer activities of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, the compound has been reported to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, the compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a potential candidate for various therapeutic applications. However, the limitations of the compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide. One potential area of research is the development of novel derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound could also be studied in combination with other therapeutic agents to determine its potential synergistic effects. Finally, the compound could be further evaluated for its antimicrobial activity against a wider range of bacterial and fungal strains.

Scientific Research Applications

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2S/c1-21-15-7-6-12(18)8-14(15)19-16(20)10-22-9-11-4-2-3-5-13(11)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKALHLPBUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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